molecular formula C16H17N B1302511 2,4-Diphenylpyrrolidine CAS No. 39995-87-4

2,4-Diphenylpyrrolidine

Cat. No. B1302511
CAS RN: 39995-87-4
M. Wt: 223.31 g/mol
InChI Key: OKZYNEJPWCDXSG-UHFFFAOYSA-N
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Description

2,4-Diphenylpyrrolidine is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is used to create compounds for the treatment of various diseases .


Synthesis Analysis

While specific synthesis methods for this compound were not found, pyrrolidine derivatives can be synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

This compound contains a pyrrolidine ring flanked by two phenyl groups . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .

Scientific Research Applications

Antimicrobial and Antineoplastic Agents

2,4-Diphenylpyrrolidine derivatives have been synthesized and evaluated for their antimicrobial and antineoplastic (anti-cancer) activities. Studies show that these compounds exhibit both antimicrobial and antineoplastic activities, indicating their potential as therapeutic agents in these areas (Saudi, El Semary, & El Sawaf, 2002).

Acid Dissociation Constants in Hydroorganic Solvent

Research has been conducted on the acid dissociation constants of 5,5-diphenylpyrrolidine N-aroylthiourea derivatives in dimethyl sulfoxide–water hydroorganic solvent. This is crucial for understanding the chemical properties and potential applications of these compounds in various solvents (Nural, 2017).

Medicinal Chemistry Applications

4-Fluoropyrrolidine derivatives, closely related to this compound, have been synthesized for use in medicinal chemistry, particularly as dipeptidyl peptidase IV inhibitors. These compounds are useful in the development of treatments for various diseases (Singh & Umemoto, 2011).

Enantioselective Synthesis in Organic Chemistry

This compound has been used as a chiral auxiliary in the enantioselective synthesis of anti-beta-substituted gamma,delta-unsaturated amino acids, demonstrating its utility in stereoselective organic synthesis (Liu et al., 2008).

Inorganic Chemistry and Catalysis

This compound derivatives have been used in inorganic chemistry and catalysis, for instance in the platinum-catalyzed intramolecular hydroamination of unactivated olefins, forming pyrrolidine derivatives (Bender & Widenhoefer, 2005).

Ligand Synthesis for Metal Complexes

The synthesis of N-Dialkylamino-N‘-alkylimidazol-2-ylidenes, involving this compound derivatives, has been explored for applications in creating ligands for metal complexes. This is significant in organometallic chemistry and material science (Ros et al., 2006).

Future Directions

The future directions for research on 2,4-Diphenylpyrrolidine and similar compounds could involve further exploration of their synthesis methods, chemical properties, and biological activities. This could lead to the development of new compounds with potential therapeutic applications .

properties

IUPAC Name

2,4-diphenylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N/c1-3-7-13(8-4-1)15-11-16(17-12-15)14-9-5-2-6-10-14/h1-10,15-17H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKZYNEJPWCDXSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What can you tell us about the structure of 2,4-Diphenylpyrrolidine?

A1: Based on its name, we can infer the following about the structure of this compound:

    Q2: Why is the synthesis of this compound and its derivatives of interest to researchers?

    A2: While the provided research [] does not delve into specific applications, the synthesis of compounds like this compound and their derivatives is often motivated by their potential use in various fields. These molecules could serve as:

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